molecular formula C14H23N3O B7581492 1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol

1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol

Cat. No. B7581492
M. Wt: 249.35 g/mol
InChI Key: ZDYUQNSYFPNCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol, also known as EMA401, is a small molecule drug that has shown potential as a treatment for chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide and is often difficult to treat. EMA401 works by targeting a specific receptor in the nervous system, which is involved in transmitting pain signals. In

Mechanism of Action

1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol works by targeting the angiotensin II type 2 receptor (AT2R), which is involved in transmitting pain signals in the nervous system. By blocking the activity of the AT2R, 1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol reduces the transmission of pain signals, leading to a reduction in pain. The mechanism of action of 1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol is unique compared to other pain medications, which often target multiple receptors in the nervous system.
Biochemical and Physiological Effects:
1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to reducing pain, 1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol has been shown to reduce inflammation and promote nerve regeneration. 1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol has several advantages for lab experiments, including its specificity for the AT2R receptor and its ability to reduce pain without affecting other physiological processes. However, 1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol is a complex molecule that requires specialized equipment and expertise for synthesis and analysis. Additionally, 1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol is not effective for all types of chronic pain, and further research is needed to determine its efficacy for different types of pain.

Future Directions

There are several future directions for research on 1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol. One area of research is the development of more efficient synthesis methods for 1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol, which could reduce the cost of production and increase accessibility for patients. Another area of research is the investigation of 1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol for the treatment of other types of chronic pain, such as fibromyalgia and chronic low back pain. Additionally, further research is needed to understand the long-term safety and efficacy of 1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol in humans.

Synthesis Methods

1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol is synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 6-ethyl-2-methylpyrimidin-4-amine with formaldehyde to form 1-[(6-ethyl-2-methylpyrimidin-4-yl)amino]methanol. This intermediate is then reacted with cyclohexanone in the presence of a catalyst to form the final product, 1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol. The synthesis of 1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol has been the subject of extensive scientific research, with numerous studies investigating its potential as a treatment for chronic pain. In preclinical studies, 1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol has been shown to be effective in reducing pain in animal models of chronic pain. Clinical trials have also demonstrated the potential of 1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol in treating neuropathic pain in humans. 1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol is currently being evaluated in a phase 2 clinical trial for the treatment of post-herpetic neuralgia, a type of neuropathic pain that occurs after shingles.

properties

IUPAC Name

1-[[(6-ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-3-12-9-13(17-11(2)16-12)15-10-14(18)7-5-4-6-8-14/h9,18H,3-8,10H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYUQNSYFPNCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C)NCC2(CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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